ent-Rosuvastatin Lactone
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Overview
Description
ent-Rosuvastatin Lactone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrimidine core substituted with fluorophenyl, hydroxy-oxooxan, and propan-2-yl groups, making it a molecule of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ent-Rosuvastatin Lactone typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Pyrimidine Core: This step often involves the condensation of appropriate precursors under controlled conditions.
Substitution Reactions: Introduction of the fluorophenyl and propan-2-yl groups through nucleophilic substitution or other suitable methods.
Hydroxy-oxooxan Group Addition: This step may involve the use of specific reagents to introduce the hydroxy-oxooxan moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
ent-Rosuvastatin Lactone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or tool in biological studies to investigate specific pathways or mechanisms.
Medicine: The compound could have potential therapeutic applications, such as acting as a drug candidate for certain diseases.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of ent-Rosuvastatin Lactone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ent-Rosuvastatin Lactone may include other pyrimidine derivatives with similar substituents. Examples could be:
- N-[4-(4-chlorophenyl)-5-[(E)-2-(4-hydroxy-6-oxooxan-2-yl)ethenyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide
- N-[4-(4-bromophenyl)-5-[(E)-2-(4-hydroxy-6-oxooxan-2-yl)ethenyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and their arrangement. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H26FN3O5S |
---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
N-[4-(4-fluorophenyl)-5-[(E)-2-(4-hydroxy-6-oxooxan-2-yl)ethenyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide |
InChI |
InChI=1S/C22H26FN3O5S/c1-13(2)20-18(10-9-17-11-16(27)12-19(28)31-17)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)32(4,29)30/h5-10,13,16-17,27H,11-12H2,1-4H3/b10-9+ |
InChI Key |
SOEGVMSNJOCVHT-MDZDMXLPSA-N |
Isomeric SMILES |
CC(C)C1=NC(=NC(=C1/C=C/C2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C=CC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C |
Pictograms |
Irritant |
Synonyms |
rosuvastatin lactone |
Origin of Product |
United States |
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